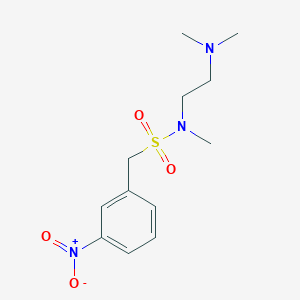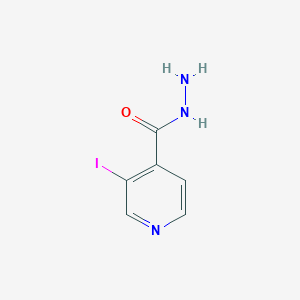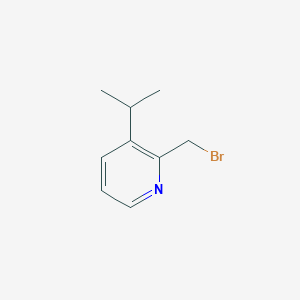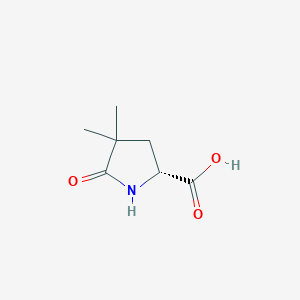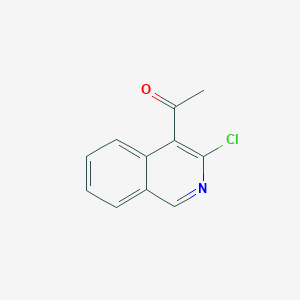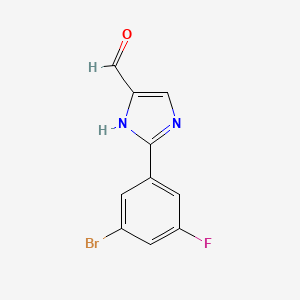
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is an aromatic heterocyclic compound that belongs to the isoquinoline family. This compound is characterized by the presence of a chloro group at the 4th position and a trifluoromethyl group at the 6th position on the isoquinoline ring, along with a hydroxyl group at the 1st position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of isoquinoline derivatives, which can be achieved using reagents such as Selectfluor® in the presence of a suitable solvent like acetonitrile . The reaction conditions often involve refluxing the mixture to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions, such as temperature, pressure, and catalyst selection, is essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a ketone or reduced to an alkane.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted isoquinolines, while oxidation and reduction reactions can produce ketones or alkanes, respectively.
Aplicaciones Científicas De Investigación
4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro and hydroxyl groups contribute to the compound’s reactivity and binding affinity to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
- 4-Chloro-6-(trifluoromethyl)quinoline
- 4-Chloro-6-(trifluoromethyl)isoquinoline
Comparison: Compared to similar compounds, 4-Chloro-6-(trifluoromethyl)isoquinolin-1-ol is unique due to the presence of the hydroxyl group at the 1st position, which imparts additional reactivity and potential for hydrogen bonding. This structural feature distinguishes it from other trifluoromethylated isoquinolines and quinolines, making it a valuable compound for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H5ClF3NO |
|---|---|
Peso molecular |
247.60 g/mol |
Nombre IUPAC |
4-chloro-6-(trifluoromethyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H5ClF3NO/c11-8-4-15-9(16)6-2-1-5(3-7(6)8)10(12,13)14/h1-4H,(H,15,16) |
Clave InChI |
DNVVPIHSYZYHRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)C(=CNC2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


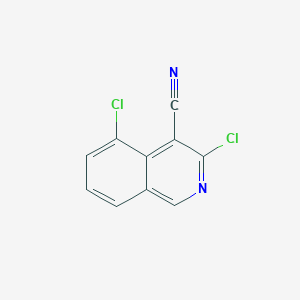
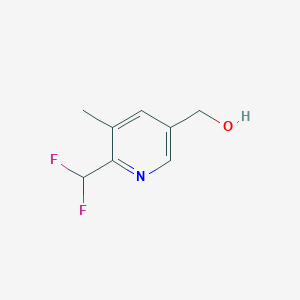
![4-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B13674047.png)

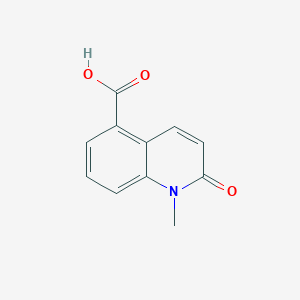
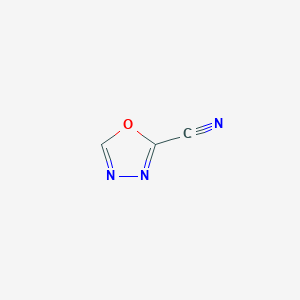
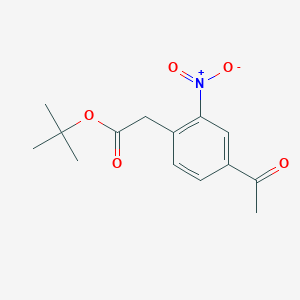
![8-Chloro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13674075.png)
